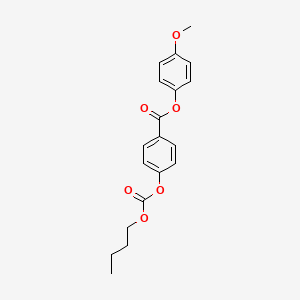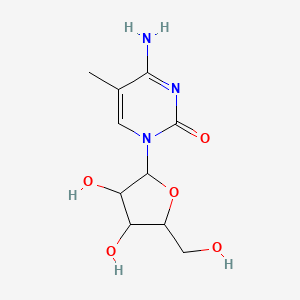
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione is a fluorinated organic compound with the molecular formula C12H2F20O3. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione typically involves the reaction of perfluorinated ketones with heptafluoropropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, where the starting materials are subjected to high temperatures and pressures to achieve the desired level of fluorination. The process is carefully monitored to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated products.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications, such as in the synthesis of advanced materials and pharmaceuticals .
Aplicaciones Científicas De Investigación
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s high fluorine content allows it to form strong interactions with these targets, leading to significant changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione include:
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-octanedione
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-decanedione
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-undecanedione
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties such as higher thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high-performance materials.
Propiedades
Fórmula molecular |
C12H2F20O3 |
|---|---|
Peso molecular |
574.11 g/mol |
Nombre IUPAC |
1,1,1,2,6,6,7,7,8,8,9,9,9-tridecafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)nonane-3,5-dione |
InChI |
InChI=1S/C12H2F20O3/c13-4(14,6(16,17)7(18,19)10(25,26)27)2(33)1-3(34)5(15,9(22,23)24)35-12(31,32)8(20,21)11(28,29)30/h1H2 |
Clave InChI |
GPHQHJHYQQVLTP-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester](/img/structure/B13389274.png)

![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea](/img/structure/B13389293.png)

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)
![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)


![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)

![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)
